1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea

TRPV1 antagonist pain pH 5.5 activation

Why Source This Compound? This 1,3‑diarylalkyl urea delivers a TRPV1 IC₅₀ of 14,000 nM (pH 5.5, FLIPR), positioning it as an ideal low‑potency reference antagonist for calibrating high‑throughput TRPV1 calcium‑influx screens. Its unique 4‑ethoxyphenyl–thiophene–hydroxypropyl pharmacophore enables SAR mapping within the diarylurea class, while computed cLogP (~2.7–3.2) and TPSA (~97–104 Ų) ensure superior aqueous solubility for in‑vitro target‑engagement studies. Secure reliable, high‑purity material for reproducible pharmacology.

Molecular Formula C16H20N2O3S
Molecular Weight 320.41
CAS No. 1421517-26-1
Cat. No. B2429605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea
CAS1421517-26-1
Molecular FormulaC16H20N2O3S
Molecular Weight320.41
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NCCC(C2=CC=CS2)O
InChIInChI=1S/C16H20N2O3S/c1-2-21-13-7-5-12(6-8-13)18-16(20)17-10-9-14(19)15-4-3-11-22-15/h3-8,11,14,19H,2,9-10H2,1H3,(H2,17,18,20)
InChIKeyCNGNYRXEALUDGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea (CAS 1421517-26-1): Chemical Identity, Target Engagement Profile, and Procurement Rationale


1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea (CAS 1421517-26-1; molecular formula C₁₆H₂₀N₂O₃S; MW 320.41 g/mol) is a 1,3-diarylalkyl urea derivative bearing a 4-ethoxyphenyl group at N-1 and a 3-hydroxy-3-(thiophen-2-yl)propyl chain at N-3 [1]. The compound is registered in authoritative bioactivity databases (BindingDB, ChEMBL) with confirmed antagonist activity at the human recombinant transient receptor potential vanilloid 1 (TRPV1) channel, measured as inhibition of pH 5.5-induced calcium influx in human 1321N1 astrocytoma cells via FLIPR assay (IC₅₀ = 1.40 × 10⁴ nM) [2]. As a non-vanilloid urea-based TRPV1 ligand, it belongs to a class of compounds extensively investigated for pain, inflammatory, and sensory disorders [3]. Its structural features—a central urea pharmacophore, a thiophene ring capable of π–π stacking, a secondary alcohol as a hydrogen-bond donor/acceptor, and a lipophilic ethoxyphenyl terminus—define a distinctive pharmacophoric profile that differentiates it from both classical capsaicin-competitive antagonists and more potent clinical-stage TRPV1 blockers.

Why Generic Substitution Is Not Advisable for 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea: Evidence of Pharmacophoric Sensitivity in the 1,3-Diarylalkyl Urea Series


Within the 1,3-diarylalkyl urea and thiourea class, TRPV1 antagonist potency spans over four orders of magnitude—from low nanomolar (e.g., SB-705498, IC₅₀ ~3 nM; AMG-517, IC₅₀ ~0.5–0.76 nM) to low micromolar or weaker—depending on subtle modifications to the aryl termini, linker length, and hydrogen-bonding capacity [1][2]. The target compound, with an IC₅₀ of 14,000 nM (14 µM) at human TRPV1 under acidic (pH 5.5) stimulation, resides at the lower-potency end of this continuum [3]. Substituting the 4-ethoxyphenyl group for a 4-methoxyphenyl analog, or replacing the thiophene with furan or pyridine, is expected to alter both electronic (Hammett σ) and lipophilic (π) parameters at the N-1 and N-3 termini, respectively, which directly modulate target binding, as demonstrated by systematic SAR studies on related 1,3-diarylalkyl thioureas where IC₅₀ values shift 10- to 1,000-fold with single aryl substituent changes [1]. Consequently, the specific ethoxyphenyl–thiophene–hydroxypropyl combination cannot be treated as interchangeable with close structural analogs without risking loss of the defined pharmacological signature. Furthermore, physicochemical properties such as cLogP (estimated ~2.7–3.2) and topological polar surface area (~97–104 Ų) are sensitively dependent on the ethoxy and thiophene contributions, meaning that even conservative bioisosteric replacements can yield compounds with divergent solubility, permeability, and off-target profiles [4].

Quantitative Differentiation Evidence for 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea: Head-to-Head and Cross-Study Comparator Analysis


TRPV1 Antagonist Potency: Target Compound vs. Capsazepine (Cross-Study Comparison, Matched pH 5.5 Stimulus)

The target compound exhibits TRPV1 antagonist activity with an IC₅₀ of 14,000 nM (14 µM) against pH 5.5-induced calcium influx in human recombinant TRPV1 expressed in 1321N1 cells, measured by FLIPR assay [1]. In contrast, capsazepine—the prototypical competitive TRPV1 antagonist—inhibits the human TRPV1 response to pH 5.5 with reported IC₅₀ values ranging from approximately 456 nM (Hill analysis) to 562 nM in various FLIPR and electrophysiological formats [2]. This represents an approximately 25- to 31-fold lower potency for the target compound relative to capsazepine under comparable acidic stimulation conditions. The substantial potency differential indicates that the target compound occupies a distinct region of TRPV1 pharmacological space and is better suited as a low-potency reference antagonist or a scaffold for SAR exploration rather than as a development candidate for TRPV1-mediated pain indications.

TRPV1 antagonist pain pH 5.5 activation calcium influx FLIPR assay

TRPV1 Antagonist Potency: Target Compound vs. SB-452533 (Urea-Based Comparator, Cross-Study Comparison)

The target compound (IC₅₀ = 14,000 nM at pH 5.5) [1] can be compared with SB-452533, a well-characterized urea-based TRPV1 antagonist that inhibits acid-mediated receptor activation with a pIC₅₀ of 7.0 (IC₅₀ ≈ 100 nM) at the recombinant human TRPV1 receptor [2]. This corresponds to an approximately 140-fold higher potency for SB-452533 relative to the target compound. Both molecules feature a central urea pharmacophore, yet the target compound incorporates a hydroxypropyl-thiophene terminus, whereas SB-452533 bears a distinct 2-bromophenyl-pyrrolidinyl arrangement. The 140-fold potency difference underscores how the specific arrangement of aryl/heteroaryl groups flanking the urea core critically governs TRPV1 antagonism, validating the target compound as a structurally differentiated probe for interrogating urea-based TRPV1 pharmacophore models.

TRPV1 antagonist urea pharmacophore acid-mediated activation pIC50 structure-activity relationship

Physicochemical Differentiation: cLogP, TPSA, and H-Bonding Profile vs. In-Class Urea-Based TRPV1 Antagonists

The target compound's computed physicochemical profile—cLogP ≈ 2.7–3.2, topological polar surface area (TPSA) ≈ 97–104 Ų, 2 hydrogen-bond donors (urea NH, secondary alcohol), and 3 hydrogen-bond acceptors [1][2]—places it within Lipinski-compliant drug-like space (MW 320.4; cLogP < 5; HBD ≤ 5; HBA ≤ 10). By comparison, the prototypical urea-based TRPV1 antagonist SB-452533 has a cLogP of approximately 3.5–4.0 and TPSA of ~45–55 Ų, while the highly potent clinical candidate SB-705498 has cLogP ~3.8 and TPSA ~35 Ų [3]. The target compound's lower lipophilicity (ΔcLogP ≈ -0.5 to -1.0 vs. SB-452533/SB-705498) and higher TPSA (ΔTPSA ≈ +50–60 Ų) predict superior aqueous solubility but potentially reduced blood-brain barrier penetration. These differentiated physicochemical properties make the target compound a valuable tool for studies where moderate solubility and reduced CNS penetration are experimentally desirable, such as peripheral TRPV1 target engagement assays in isolated tissue or cell-based formats.

physicochemical properties cLogP TPSA drug-likeness solubility

Structural Divergence from Methoxy and Furan Analogs: Impact of Aryl Substituent on TRPV1 Pharmacophore Recognition

The target compound features a 4-ethoxyphenyl group at the N-1 urea position and a thiophen-2-yl ring at the hydroxypropyl terminus. Two close structural analogs have been identified in vendor catalogs: (i) 1-(4-methoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea, which replaces the ethoxy substituent with a methoxy group, and (ii) 1-(4-ethoxyphenyl)-3-(3-hydroxy-3-(furan-2-yl)propyl)urea, which substitutes the thiophene sulfur with oxygen (furan) . In the seminal SAR study by Suh et al. (2005) on 1,3-diarylalkyl thioureas, replacement of a 4-ethoxyphenyl group with 4-methoxyphenyl at the N-aryl terminus of related compounds altered TRPV1 IC₅₀ values by 2- to 10-fold, while heterocycle substitution at the distal aryl position (thiophene vs. furan vs. pyridine) produced potency shifts exceeding 50-fold depending on the electronic nature and hydrogen-bonding capacity of the heterocycle [1]. Although direct quantitative comparison data for the methoxy and furan analogs of the target compound are not publicly available, the class-level SAR strongly predicts that these structural modifications will produce pharmacologically distinct profiles, reinforcing the target compound's unique identity as a specific ethoxy-thiophene combination within the 1,3-diarylalkyl urea chemotype.

structure-activity relationship bioisosteric replacement thiophene furan methoxy ethoxy

Recommended Research and Industrial Application Scenarios for 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea


Low-Potency Reference Antagonist for TRPV1 Screening and Assay Calibration

With a verified TRPV1 IC₅₀ of 14,000 nM (14 µM) at pH 5.5 in human 1321N1 cells [1], the target compound serves as an excellent low-potency reference antagonist for calibrating TRPV1 FLIPR-based calcium influx assays. Researchers can use it alongside high-potency controls such as capsazepine (IC₅₀ ~456–562 nM) [2] and SB-705498 (IC₅₀ ~3 nM) [3] to establish a three-point potency ladder spanning four log units, enabling robust Z'-factor determination, assay window verification, and inter-plate normalization in high-throughput screening campaigns.

Pharmacophoric Probe for Urea-Based TRPV1 SAR Studies

The compound's unique combination of a 4-ethoxyphenyl N-1 terminus and a 3-hydroxy-3-(thiophen-2-yl)propyl N-3 chain makes it a valuable pharmacophoric probe for mapping the structural determinants of TRPV1 antagonism within the diarylalkyl urea class. Systematic SAR studies by Suh et al. (2005) demonstrated that modifications to the aryl termini of 1,3-diarylalkyl (thio)ureas produce IC₅₀ shifts exceeding 50-fold [4]. The target compound's position at the low-potency end of this SAR landscape allows medicinal chemists to explore the structural features that limit TRPV1 binding and to design focused libraries aimed at improving potency through iterative modification of the ethoxyphenyl and thiophene domains.

Peripheral TRPV1 Target Engagement Studies Leveraging Moderate Lipophilicity

The compound's computed cLogP of ~2.7–3.2 and TPSA of ~97–104 Ų [5]—considerably more hydrophilic than clinical-stage urea-based TRPV1 antagonists (SB-705498 cLogP ~3.8, TPSA ~35 Ų)—make it particularly suitable for in vitro peripheral target engagement studies where high aqueous solubility and low non-specific protein binding are advantageous. Applications include isolated tissue bath pharmacology using DRG neurons, TRPV1-expressing cell line characterization, and biochemical binding assays requiring compound concentrations up to 100 µM without exceeding DMSO solubility limits.

Building Block and Synthetic Intermediate for Custom TRPV1 Ligand Libraries

As a commercially available urea derivative with a secondary alcohol functional group, the compound can serve as a versatile synthetic intermediate for generating focused libraries of TRPV1 ligands . The hydroxy group at the 3-position of the propyl chain provides a handle for esterification, etherification, or oxidation, enabling systematic exploration of hydrogen-bond donor/acceptor requirements at this position. The 4-ethoxyphenyl and thiophene termini can be further diversified through parallel synthesis to probe the electronic and steric requirements of the TRPV1 binding pocket.

Quote Request

Request a Quote for 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.